4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
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Overview
Description
4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The indoline moiety in the structure enhances its biological activity, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide typically involves the reaction of indoline-1-carboxylic acid with N-methyl-N-phenylbenzenesulfonamide under specific conditions. A common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfonamide moiety.
Scientific Research Applications
4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes, including pH regulation and ion transport . By inhibiting these enzymes, the compound can disrupt cellular functions, leading to its anticancer and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide
- 4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- 4-(3-(2,3,4-Trichlorophenyl)thioureido)benzenesulfonamide
Uniqueness
4-(indoline-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. The presence of the indoline moiety and the sulfonamide group contributes to its potent anticancer and enzyme inhibitory properties .
Properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-23(19-8-3-2-4-9-19)28(26,27)20-13-11-18(12-14-20)22(25)24-16-15-17-7-5-6-10-21(17)24/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXFRKINNOPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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